![molecular formula C12H16N2O2S B7538828 N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide](/img/structure/B7538828.png)
N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide
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Overview
Description
N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide, also known as PTAC, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. PTAC belongs to the class of thioacetamide derivatives, which have been shown to possess various biological activities such as anti-inflammatory, analgesic, and antitumor properties.
Mechanism of Action
The exact mechanism of action of N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide is not fully understood. However, it is believed that N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide exerts its anti-inflammatory activity by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide has been shown to possess various biochemical and physiological effects. In addition to its anti-inflammatory activity, N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide has also been shown to possess analgesic and antitumor properties. Studies have also shown that N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide has a low toxicity profile, making it a promising candidate for further drug development.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide in lab experiments is its low toxicity profile, which allows for safe handling and administration. However, one of the limitations of using N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide. One potential direction is the exploration of its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the investigation of its antitumor properties and its potential as a cancer therapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide and its potential interactions with other drugs.
Synthesis Methods
The synthesis of N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide involves the reaction of 2-acetylthiophene with piperidine-1-carboxylic acid in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through column chromatography to obtain pure N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide.
Scientific Research Applications
N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide has been the subject of various scientific studies due to its potential therapeutic applications. One of the most promising applications of N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide is its anti-inflammatory activity. Studies have shown that N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo.
properties
IUPAC Name |
N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-9(15)13-11-6-5-10(17-11)12(16)14-7-3-2-4-8-14/h5-6H,2-4,7-8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUNDKNMPPUMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(S1)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide |
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